2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a wide range of applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced by reacting the thiadiazole intermediate with a pyridine derivative, such as pyridine-4-carboxylic acid, under suitable conditions.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide
- 5-chloro-N4-phenyl-N2-(pyridin-2-yl)benzamide
Uniqueness
2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its thiadiazole ring, which imparts distinct biological activities compared to other similar compounds. The presence of both sulfur and nitrogen atoms in the ring structure enhances its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
2-chloro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUHQIXXHJUKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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